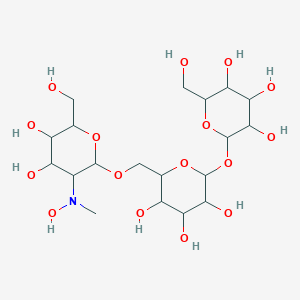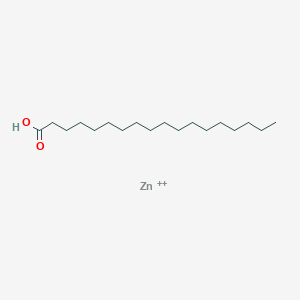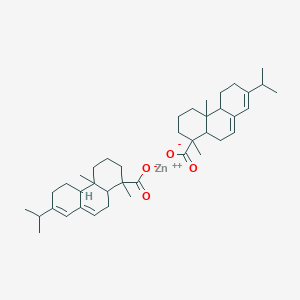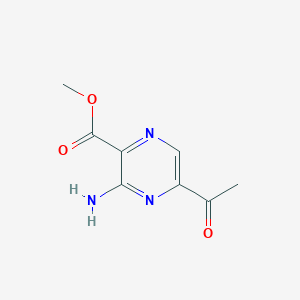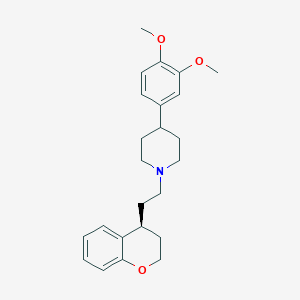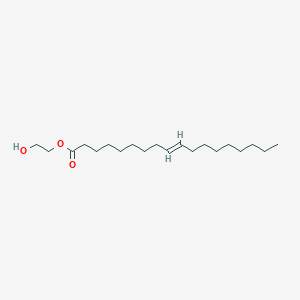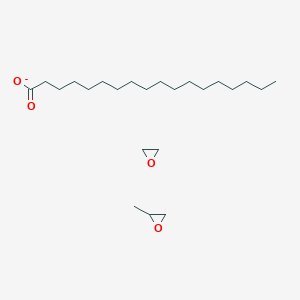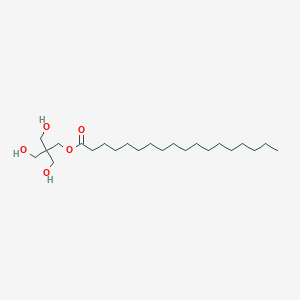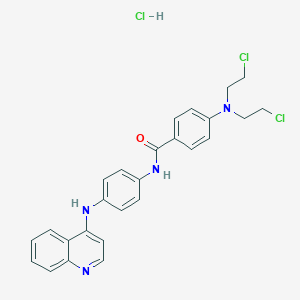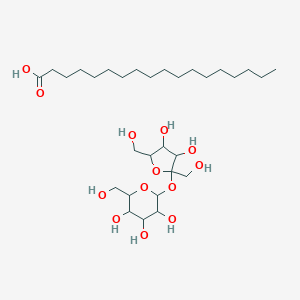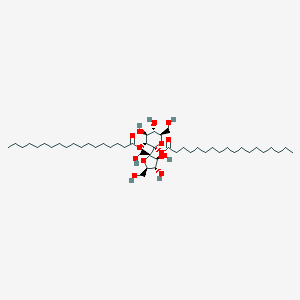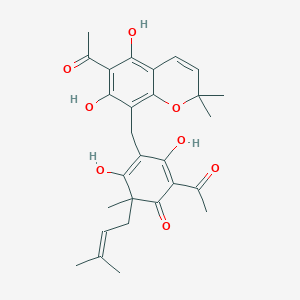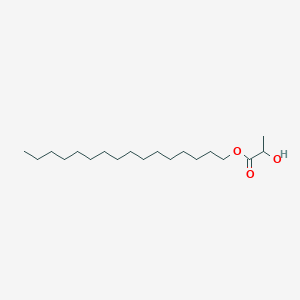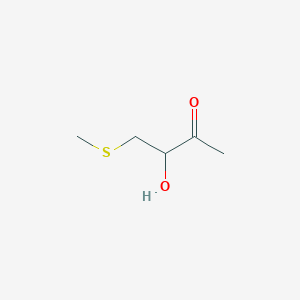
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) is an organic compound with the molecular formula C5H10O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be synthesized through several methods. One common method involves the reaction of methylthioethanol with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as fractional distillation and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, often involves derivatives of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI).
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers. Its sulfur-containing moiety allows it to engage in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the acetyl group can undergo hydrolysis, releasing acetic acid and contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be compared with other similar compounds to highlight its uniqueness:
2-(Methylthio)ethanol: Lacks the acetyl group, resulting in different reactivity and applications.
1-Acetyl-2-(ethylthio)ethanol: Contains an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.
1-Acetyl-2-(methylthio)propane: The presence of a propane backbone alters the compound’s steric and electronic properties.
These comparisons underscore the distinct characteristics of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI), making it a valuable compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
137946-06-6 |
|---|---|
Molekularformel |
C5H10O2S |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
3-hydroxy-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(6)5(7)3-8-2/h5,7H,3H2,1-2H3 |
InChI-Schlüssel |
MOXNEWFOZOXNLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CSC)O |
Kanonische SMILES |
CC(=O)C(CSC)O |
Synonyme |
2-Butanone, 3-hydroxy-4-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


